3-Dimethylcarbamoyloxy-benzoic acid

Description

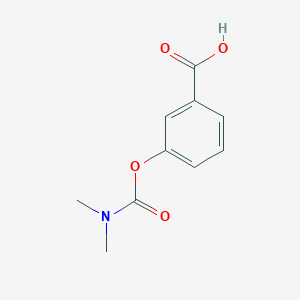

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylcarbamoyloxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-4-7(6-8)9(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWNAPGQSBRAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ligand Based Pharmacophore Modeling:this Approach is Used when the 3d Structure of the Biological Target is Unknown. the Model is Built by Superimposing a Set of Active Molecules and Extracting the Common Chemical Features That Are Presumed to Be Responsible for Their Activity. for 3 Dimethylcarbamoyloxy Benzoic Acid, This Would Involve Identifying Features Such As:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the ester and the carbonyl oxygen of the carbamate (B1207046) group.

Hydrogen Bond Donors (HBD): Potentially none directly on this molecule, unless it is part of a larger series with such groups.

Hydrophobic (HY) / Aromatic (AR) Features: The benzene (B151609) ring.

Positive/Negative Ionizable Features: The carboxylic acid group, which would be negatively ionizable at physiological pH.

By analyzing the spatial relationships between these features in a set of active benzoic acid derivatives, a consensus pharmacophore hypothesis can be generated. ajpsonline.com

Structure Based Pharmacophore Modeling:when the 3d Structure of the Target Protein is Available, a Pharmacophore Model Can Be Derived Directly from the Interactions Observed in the Protein S Active Site.nih.govacs.orgby Analyzing the Amino Acid Residues That Form the Binding Pocket, One Can Map out the Locations of Potential Hydrogen Bond Donors/acceptors, Hydrophobic Regions, and Charged Groups.acs.orgfor Example, if the Active Site Contains a Lysine or Arginine Residue, a Negative Ionizable Feature Would Be Placed in the Model to Complement It. if It Contains an Aspartate or Glutamate, a Positive Ionizable Feature Would Be Included. the Structure of 3 Dimethylcarbamoyloxy Benzoic Acid Would then Be Mapped Onto This Model to Assess Its Fit and Predict Its Binding Mode. This Approach is Particularly Powerful for Characterizing the Active Site and Understanding the Specific Requirements for High Affinity Binding.acs.org

Validation of a pharmacophore model is crucial and is often performed by testing its ability to distinguish a set of known active compounds from a large database of inactive "decoy" molecules. nih.gov A successfully validated pharmacophore model for 3-Dimethylcarbamoyloxy-benzoic acid and its analogs can guide the optimization of lead compounds and the discovery of new chemical scaffolds with potential therapeutic activity. scielo.br

Table 3: Hypothetical Pharmacophore Features for this compound

| Feature Type | Location on Molecule | Potential Interaction Partner in Active Site |

|---|---|---|

| Aromatic Ring (AR) | Benzene (B151609) Ring | Hydrophobic pocket (e.g., Phenylalanine, Leucine) |

| Hydrogen Bond Acceptor (HBA) | Carboxylate Oxygen atoms | Hydrogen bond donors (e.g., Serine, Threonine, Lysine) |

| Hydrogen Bond Acceptor (HBA) | Carbamate (B1207046) Carbonyl Oxygen | Hydrogen bond donors (e.g., Arginine, Histidine) |

| Negative Ionizable (NI) | Carboxylic Acid Group | Positively charged residues (e.g., Lysine (B10760008), Arginine) |

| Hydrophobic (HY) | Dimethyl groups on Carbamate | Hydrophobic patch |

Compound Index

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for Benzoic Acid Derivatives

General Principles of SAR for Benzoic Acid Scaffolds

The biological activity of benzoic acid derivatives is profoundly influenced by the nature, number, and position of substituents on the aromatic ring. These modifications can alter the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric factors, which in turn dictate its interaction with biological targets. nih.govnih.gov

Key principles governing the SAR of benzoic acid derivatives include:

Lipophilicity: The hydrophobicity or hydrophilicity of a molecule, often expressed as log P, plays a crucial role in its ability to cross cell membranes and interact with binding sites.

Electronic Effects: Electron-donating or electron-withdrawing groups can influence the acidity (pKa) of the carboxylic acid group and the electron density of the aromatic ring, affecting binding interactions. ontosight.ai

Steric Factors: The size and shape of substituents can impact how well a molecule fits into the active site of an enzyme or receptor. icm.edu.pl

Influence of Positional Isomerism and Substituent Effects on Biological Activity

The position of a substituent on the benzoic acid ring (ortho, meta, or para) can dramatically alter its biological activity. This phenomenon, known as positional isomerism, highlights the importance of the three-dimensional arrangement of atoms in drug-receptor interactions. nih.govnih.gov

Studies on the antimicrobial properties of benzoic acid derivatives have revealed significant structure-activity relationships. The presence, type, number, and position of substituents on the benzoic ring are all critical determinants of antibacterial efficacy. nih.govnih.gov

For instance, research on the effect of hydroxyl and methoxyl substituents on the antibacterial activity against Escherichia coli has shown that:

The addition of hydroxyl or methoxyl groups generally weakens the antibacterial effect compared to unsubstituted benzoic acid, with the exception of a hydroxyl group at the ortho position (2-hydroxybenzoic acid). nih.govnih.gov

2-hydroxybenzoic acid demonstrates strong antibacterial activity, comparable to benzoic acid itself. nih.gov

Phenolic acids with methoxyl substituents have been found to be more effective at limiting biofilm formation by E. coli than their hydroxyl counterparts. nih.govresearchgate.net

These findings underscore the nuanced role of substituent position and type in modulating antimicrobial activity.

Benzoic acid derivatives have been investigated as inhibitors of various enzymes implicated in different diseases.

α-Amylase: This enzyme is a key target in the management of type 2 diabetes. bohrium.comnih.gov Studies on the inhibition of α-amylase by benzoic acid derivatives have shown that a hydroxyl group at the 2-position enhances inhibitory activity, while a methoxy (B1213986) group at the 2-position or a hydroxyl group at the 5-position has a negative effect. bohrium.comnih.gov For example, 2,3,4-trihydroxybenzoic acid is a potent inhibitor of α-amylase. bohrium.comnih.gov The formation of intramolecular hydrogen bonds is considered a crucial factor for the inhibitory activity of some derivatives. researchgate.net

5-Lipoxygenase (5-LOX): This enzyme is involved in the inflammatory pathway. Aryl 3,5-dinitrobenzoates and N-aryl 3,5-dinitrobenzamides have been designed as 5-LOX inhibitors. doi.org Structure-activity relationship studies have provided insights for designing more effective inhibitors within this class of compounds. doi.org

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemic agents for type 2 diabetes. nih.govresearchgate.netbenthamscience.comnih.gov Uracil-based benzoic acid and ester derivatives have been identified as potent DPP-4 inhibitors. nih.govresearchgate.net Systematic SAR studies have been conducted on these derivatives, leading to the discovery of compounds with low nanomolar to picomolar potency. researchgate.netresearchgate.net Interestingly, for some series, ester derivatives have shown comparable or even improved potency and better pharmacokinetic profiles compared to their carboxylic acid counterparts. nih.govresearchgate.netresearchgate.net

The antioxidant activity of benzoic acid derivatives is closely linked to their chemical properties, including their partition coefficient (log P) and acid dissociation constant (pKa). researchgate.netresearchgate.net A quantitative structure-activity relationship (QSAR) analysis of a series of benzoic acid derivatives revealed a correlation between these parameters and their antioxidant activity. researchgate.net

The position of hydroxyl groups on the benzoic acid ring is particularly important for antioxidant activity against superoxide (B77818) radicals. antiox.org Derivatives with hydroxyl groups at the ortho and para positions have demonstrated the most significant antioxidant properties. antiox.org

Computational Chemistry Approaches in SAR/QSAR Studies

Computational methods, particularly molecular docking, have become indispensable tools in the study of structure-activity relationships for benzoic acid derivatives.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand (in this case, a benzoic acid derivative) to the active site of a biological target, such as an enzyme. This technique provides valuable insights into the key interactions that govern biological activity.

α-Amylase: Docking studies have revealed that benzoic acid derivatives bind to α-amylase primarily through hydrogen bonding and hydrophobic interactions. bohrium.comnih.gov For example, the potent inhibitor 2,3,4-trihydroxybenzoic acid was shown to form hydrogen bonds with key amino acid residues in the active site of the enzyme. bohrium.com

DPP-4: Molecular docking has been extensively used to understand the binding of uracil-based benzoic acid and ester derivatives to the DPP-4 active site. researchgate.netbenthamdirect.comnih.govbenthamdirect.com These studies have shown that both the acid and ester derivatives can adopt similar binding modes. researchgate.net Docking simulations have also been crucial in guiding the design of novel DPP-4 inhibitors with improved potency and selectivity. benthamdirect.comnih.govbenthamdirect.com

Carbonic Anhydrase III: Docking studies have been employed to complement experimental findings on the inhibition of carbonic anhydrase III by benzoic acid analogues, showing a strong correlation between consensus scores from docking and experimentally determined affinity factors. nih.gov

Interactive Data Tables

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives against E. coli

| Compound | Substituent(s) | Position(s) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

| Benzoic acid | - | - | 1 | nih.gov |

| 2-hydroxybenzoic acid | -OH | 2 | 1 | nih.gov |

| 3-hydroxybenzoic acid | -OH | 3 | 2 | nih.gov |

| 4-hydroxybenzoic acid | -OH | 4 | 2 | nih.gov |

| 2,4-dihydroxybenzoic acid | -OH | 2,4 | 2 | nih.gov |

| 3,4,5-trihydroxybenzoic acid | -OH | 3,4,5 | 4 | nih.gov |

| 3-methoxybenzoic acid | -OCH3 | 3 | 2 | nih.gov |

| 4-methoxybenzoic acid | -OCH3 | 4 | 2 | nih.gov |

Table 2: α-Amylase Inhibitory Activity of Benzoic Acid Derivatives

| Compound | Substituent(s) | Position(s) | IC50 (mM) | Reference |

| 2,3,4-trihydroxybenzoic acid | -OH | 2,3,4 | 17.30 ± 0.73 | bohrium.comnih.gov |

| 2-hydroxybenzoic acid | -OH | 2 | > 50 | bohrium.com |

| 4-methylbenzoic acid | -CH3 | 4 | Weakest inhibitor | bohrium.com |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. siftdesk.orgmdpi.com In the context of drug discovery and design, MD simulations provide critical insights into the conformational dynamics of a ligand, such as 3-Dimethylcarbamoyloxy-benzoic acid, and the stability of its complex with a biological target, typically a protein. siftdesk.orgnih.gov This method allows researchers to observe how a ligand interacts with its binding site, the stability of these interactions, and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.comnih.gov

The process begins with a starting structure of the protein-ligand complex, often obtained from experimental methods like X-ray crystallography or computational techniques such as molecular docking. nih.govnih.gov This complex is then placed in a simulated physiological environment, typically a box of water molecules with ions to mimic the appropriate concentration. siftdesk.orgmdpi.com The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. siftdesk.org Following minimization, the system is gradually heated and equilibrated under controlled temperature and pressure (NPT and NVT equilibration steps) to reach a stable state before a final "production" simulation is run for a set duration, which can range from nanoseconds to microseconds. siftdesk.org

During the simulation, the trajectory of each atom is calculated by solving Newton's equations of motion, governed by a force field (e.g., AMBER, CHARMM, GROMOS) that describes the potential energy of the system. siftdesk.org Analysis of the resulting trajectory provides a wealth of information. Key parameters analyzed include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms with respect to a reference structure over time. nih.gov A stable RMSD for the protein backbone and the ligand's heavy atoms suggests that the complex has reached equilibrium and the ligand is stably bound within the active site. mdpi.comnih.gov

Interaction Analysis: Throughout the simulation, specific interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the this compound and the protein's active site residues can be monitored. nih.gov The persistence of these interactions over time is a strong indicator of binding stability and can highlight the key residues responsible for affinity. nih.gov

Conformational Clustering: By analyzing the trajectory, different conformational families or binding poses of the ligand can be identified. nih.govnih.gov This is particularly important for flexible molecules like this compound, as it can reveal the most populated and likely bioactive conformation within the binding pocket. nih.gov

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation Setup

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy and forces governing atomic interactions. |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules to mimic physiological conditions. |

| Box Type | Cubic, Dodecahedron | Defines the simulation cell with periodic boundary conditions. |

| Equilibration Time | 1-10 ns | Allows the system to reach thermal and pressure equilibrium before data collection. |

| Production Run Time | 100-1000 ns | The simulation phase during which trajectory data for analysis is collected. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Derivation and Application of Quantum Chemical Descriptors in Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. conicet.gov.ardergipark.org.tr A critical step in developing a robust QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. conicet.gov.ar Quantum chemical (QC) descriptors, derived from the principles of quantum mechanics, are particularly valuable as they provide detailed electronic information that governs molecular interactions. conicet.gov.ar

For a molecule like this compound, QC descriptors can be calculated using various computational chemistry software packages. nih.gov These calculations typically involve optimizing the molecule's geometry and then computing its wavefunction at a specific level of theory (e.g., Density Functional Theory - DFT). nih.govrsc.org From the wavefunction, a wide range of electronic descriptors can be derived that are essential for predictive modeling. conicet.gov.ar

Key quantum chemical descriptors and their relevance include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. conicet.gov.ar

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding electrostatic interactions with a target receptor, such as hydrogen bonding.

Atomic Charges: These descriptors, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assign partial charges to each atom in the molecule. They help in quantifying the electrostatic interactions at a more granular level.

Superdelocalizability: These indices indicate the propensity of specific atoms or regions of a molecule to interact with electrophiles or nucleophiles, providing insights into its reactivity at different sites. conicet.gov.ar

Once calculated for a series of benzoic acid derivatives, these descriptors serve as the independent variables in building a QSAR model. dergipark.org.tr Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate an equation that links these descriptors to the observed biological activity (the dependent variable). dergipark.org.tr For instance, a QSAR model might reveal that higher inhibitory activity is correlated with a lower LUMO energy and a specific distribution of electrostatic potential on the carbamate (B1207046) group of the benzoic acid derivatives. Such a model not only helps in predicting the activity of new, unsynthesized compounds but also provides mechanistic insights into the features required for biological action. conicet.gov.arrsc.org

Table 2: Common Quantum Chemical Descriptors and Their Significance

| Descriptor | Abbreviation | Significance in Predictive Modeling |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E-HOMO | Indicates electron-donating capability; related to reactivity with electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Indicates electron-accepting capability; related to reactivity with nucleophiles. |

| HOMO-LUMO Energy Gap | ΔE | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | μ | Measures molecular polarity, affecting solubility and membrane permeability. |

| Electrostatic Potential | ESP | Maps charge distribution, predicting sites for electrostatic interactions and hydrogen bonding. |

| Natural Bond Orbital (NBO) Charges | q(NBO) | Provides a more chemically intuitive picture of atomic charges and electron distribution. |

Pharmacophore Modeling for Active Site Characterization

Pharmacophore modeling is a cornerstone of rational drug design that distills the complex structure of a molecule into a simplified 3D arrangement of essential chemical features required for biological activity. ajpsonline.comnih.gov A pharmacophore represents the key steric and electronic properties that enable a molecule to interact with a specific biological target. scielo.br This model can then be used as a 3D query to screen large chemical databases to identify novel compounds that possess the desired features and are therefore likely to be active. nih.gov There are two main approaches to generating a pharmacophore model for a compound like this compound.

Advanced Research Methodologies and Analytical Techniques Applied to Benzoic Acid Derivatives

Spectroscopic Analysis in Elucidating Molecular Interactions and Structure

Spectroscopic techniques are fundamental in determining the precise molecular structure of novel compounds. clariant.com A combination of methods is often employed to piece together the atomic connectivity and three-dimensional shape of molecules like 3-Dimethylcarbamoyloxy-benzoic acid. clariant.comarxiv.org

Key spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to identify the chemical environment of hydrogen and carbon atoms, respectively. For a derivative, tert-butyl 4-(benzyloxycarbonylaminomethyl)-4-[[3-(dimethylcarbamoyloxy)phenyl]carbamoyl]piperidine-1-carboxylate, the 1H NMR spectrum shows characteristic signals, including a singlet at 8.02 ppm, which is indicative of a specific proton environment within the molecule. semanticscholar.org Techniques like DQF-COSY, NOESY, and HMBC can further reveal through-bond and through-space correlations between atoms, which is essential for unambiguous structural assignment. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, allowing for the determination of its elemental formula. clariant.com The empirical formula for this compound is C10H11NO4, with a molecular weight of 209.20. sigmaaldrich.com Fragmentation patterns observed in MS/MS experiments offer further clues about the molecule's substructures. clariant.com

Infrared (IR) Spectroscopy : This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For benzoic acid derivatives, characteristic absorption bands for carbonyl (C=O) groups in both the carboxylic acid and carbamate (B1207046) moieties, as well as O-H and C-N bonds, would be expected. vjst.vnnih.gov

The combination of these techniques allows for a comprehensive elucidation of a compound's structure, from its basic formula to the intricate details of its atomic arrangement.

Table 1: Spectroscopic Techniques and Their Role in Structure Elucidation

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| 1H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | Would confirm the presence and positioning of aromatic protons, methyl groups on the carbamate, and the acidic proton. |

| 13C NMR | Identifies the chemical environment of carbon atoms. | Would differentiate between the aromatic, carbonyl (acid and carbamate), and methyl carbons. |

| HRMS | Determines the exact molecular mass and elemental formula. | Confirms the formula C10H11NO4. sigmaaldrich.com |

| IR Spectroscopy | Identifies functional groups present in the molecule. | Would show characteristic stretches for C=O, O-H, C-O, and C-N bonds. |

| 2D NMR (e.g., COSY, HMBC) | Reveals correlations between atoms to establish the final molecular structure. | Crucial for definitively linking the dimethylcarbamoyl group to the 3-position of the benzoic acid ring. |

Calorimetric Techniques for Investigating Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular interactions. malvernpanalytical.com This method is considered the gold standard for characterizing the binding thermodynamics of a small molecule, such as this compound, to a biological macromolecule like a protein or nucleic acid. upm.es

In a single ITC experiment, the gradual injection of the ligand (the compound of interest) into a solution containing the target macromolecule allows for the direct determination of several key thermodynamic parameters:

Binding Affinity (Ka) : Quantifies the strength of the interaction.

Binding Enthalpy (ΔH) : The heat released or absorbed upon binding, providing insight into the types of bonds (e.g., hydrogen bonds, van der Waals forces) being formed and broken.

Stoichiometry (n) : The ratio of ligand to macromolecule in the formed complex.

From these directly measured values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. upm.es This comprehensive data is invaluable in drug discovery for understanding the driving forces behind ligand binding and for lead optimization. whiterose.ac.uk While specific ITC data for this compound is not available in the reviewed literature, the technique is routinely applied to characterize similar small molecules. plos.orgceitec.eu For example, competitive ITC experiments can be designed to measure the binding constants for both high- and low-affinity interactions. ceitec.eu

Table 2: Illustrative Thermodynamic Data from an ITC Experiment

| Parameter | Description | Example Value |

|---|---|---|

| Stoichiometry (n) | Molar ratio of ligand to target in the complex. | 1.05 |

| Binding Affinity (Ka) | Association constant, indicates binding strength. | 2.5 x 10^6 M⁻¹ |

| Enthalpy Change (ΔH) | Heat released or absorbed during binding. | -8.5 kcal/mol |

| Entropy Change (TΔS) | Change in the system's disorder upon binding. | -0.2 kcal/mol |

| Gibbs Free Energy (ΔG) | Overall energy change, calculated from Ka. | -8.7 kcal/mol |

Note: This table presents hypothetical data to illustrate the typical output of an ITC experiment.

Functional Genomics and Gene Expression Studies in Biosynthetic Pathway Analysis

Benzoic acid and its derivatives are synthesized in plants through complex metabolic pathways. researchgate.net Functional genomics and gene expression analysis are critical tools for dissecting these pathways and identifying the specific genes and enzymes involved. pnas.org

The biosynthesis of the core benzoic acid structure is understood to occur via a CoA-dependent β-oxidative pathway, which shortens the C3 side chain of phenylalanine by two carbons. nih.gov This pathway involves several enzymatic steps, starting from cinnamic acid. pnas.org Using a functional genomics approach in plants like Petunia, researchers have identified key genes encoding the enzymes for these steps. For instance, quantitative RT-PCR (qRT-PCR) has been used to screen for candidate genes that are highly expressed in tissues known for producing benzenoid volatiles. pnas.org Similarly, transcriptome analysis in Populus davidiana has been used to isolate putative genes involved in benzoic acid biosynthesis, with qPCR confirming their transcriptional activity and response to signaling molecules like methyl jasmonate. nih.govresearchgate.net

While the core pathway to benzoyl-CoA is increasingly understood, the specific enzymes responsible for subsequent modifications—such as the addition of a dimethylcarbamoyl group to the benzoic acid scaffold to form this compound—are often unique and require targeted investigation. These approaches, combining transcriptomics with biochemical characterization of candidate enzymes, are essential for fully elucidating the biosynthesis of complex natural products. In some microorganisms, a benzoic acid-inducible gene expression system has been developed, which can be a powerful tool for studying gene function related to benzoate (B1203000) metabolism. plos.orgnih.gov

Table 3: Key Enzymes in the β-Oxidative Pathway of Benzoic Acid Biosynthesis

| Enzyme | Abbreviation | Function in Pathway |

|---|---|---|

| Cinnamate-CoA Ligase | CNL | Activates cinnamic acid to cinnamoyl-CoA. pnas.org |

| Cinnamoyl-CoA Hydratase-Dehydrogenase | CHD | Catalyzes the hydration and dehydrogenation of cinnamoyl-CoA. pnas.org |

| 3-Ketoacyl-CoA Thiolase | - | Catalyzes the final thiolytic cleavage to produce benzoyl-CoA. nih.gov |

| Acyl-Activating Enzyme | AAE | Activates benzoic acid to benzoyl-CoA. researchgate.net |

In Vitro Biochemical Assay Development and Validation for Activity Assessment

To assess the biological activity of a compound like this compound, the development and validation of robust in vitro biochemical assays are essential. nih.govnih.gov The dimethylcarbamoyl moiety is a structural feature found in several well-known cholinesterase inhibitors (e.g., rivastigmine). nju.edu.cn Therefore, a primary hypothesis would be that this compound may also inhibit cholinesterases, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

The development of an assay to test this hypothesis involves several stages:

Assay Principle Selection : A common method for measuring cholinesterase activity is the Ellman assay. mdpi.com This colorimetric assay uses a substrate (acetylthiocholine) that is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, the absorbance of which can be measured spectrophotometrically. mdpi.com A decrease in color development in the presence of an inhibitor is proportional to its potency.

Optimization : Conditions such as substrate concentration, enzyme concentration, pH, and incubation time are optimized to ensure a reliable and sensitive measurement window.

Validation : The assay is validated to ensure its performance is accurate, precise, and reproducible. nih.gov Validation typically involves assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), and precision (intra- and inter-assay variability). nih.govresearchgate.net

Activity Assessment : Once validated, the assay is used to determine the inhibitory activity of the test compound. This is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. plos.org

Such validated assays are crucial for the initial screening and characterization of new compounds, providing quantitative data on their biological effects in a controlled, non-cellular environment. plos.org

Table 4: Key Parameters for Biochemical Assay Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 |

| Precision (%CV) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) < 15% |

| Accuracy (% Recovery) | The closeness of the measured value to a known "true" value. | 85-115% recovery |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |

Future Directions and Emerging Research Opportunities for 3 Dimethylcarbamoyloxy Benzoic Acid

Exploration of Novel Biological Targets and Therapeutic Applications

While the parent compound, neostigmine (B1678181), is a well-established acetylcholinesterase (AChE) inhibitor, the biological activity of 3-Dimethylcarbamoyloxy-benzoic acid is not extensively characterized. wikipedia.orgnih.gov The carbamate (B1207046) functional group is a key structural motif in many approved drugs and is often designed to interact specifically with enzyme targets. acs.org Future research should, therefore, investigate the intrinsic activity of this metabolite.

Emerging research on carbamate-containing molecules has revealed their potential to act on multiple targets. For instance, various carbamate derivatives are being explored as multi-target inhibitors for Alzheimer's disease, aiming to tackle the complex pathology of the disease more effectively. researchgate.net This includes designing dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or AChE and monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in neuroinflammation. rsc.orgrsc.orgplos.org Given that this compound possesses the core carbamate structure, it is a candidate for evaluation against these and other novel targets.

Beyond neurodegenerative diseases, derivatives of 3-hydroxybenzoic acid have shown a wide array of biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. rasayanjournal.co.in This opens avenues to explore whether this compound or its analogues could be repurposed for applications in infectious diseases or inflammatory conditions. Systematic screening of the compound against a broad panel of biological targets could uncover entirely new therapeutic applications.

Table 1: Examples of Carbamate Derivatives and Their Investigated Biological Targets

| Compound Class | Primary Target(s) | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|

| Flavonoid Carbamate Hybrids | Acetylcholinesterase (AChE), Monoacylglycerol Lipase (MAGL) | Alzheimer's Disease | rsc.orgrsc.org |

| Heterostilbene Carbamates | Butyrylcholinesterase (BChE) | Neurodegenerative Disorders | preprints.org |

| Fungal Metabolites (Carbamate-containing) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | researchgate.netplos.org |

Advanced Computational Design and Optimization of this compound Derivatives for Enhanced Specificity

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new drug candidates. plos.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are increasingly used to design potent and selective enzyme inhibitors. plos.org These methods can be applied to this compound to design derivatives with improved affinity and specificity for desired biological targets.

For example, researchers have successfully used 2D-QSAR models and molecular docking to design novel carbamate-based AChE inhibitors with docking scores superior to existing drugs like donepezil. plos.org Similar in silico approaches could be used to build a library of virtual derivatives of this compound. By modifying the benzoic acid ring or the dimethylcarbamoyl group, it may be possible to enhance interactions with the active site of a target enzyme, such as BChE or MAGL, while minimizing off-target effects. rsc.orgpreprints.org

MD simulations can further validate the stability of the ligand-enzyme complex, ensuring that the designed molecule maintains a stable and favorable binding conformation over time. preprints.orgplos.org This computational-led approach can prioritize the most promising derivatives for chemical synthesis and biological testing, saving significant time and resources in the drug development pipeline.

Table 2: Computational Approaches in the Design of Carbamate Inhibitors

| Computational Method | Application | Example Finding | Reference(s) |

|---|---|---|---|

| 2D-QSAR Modeling | Predict biological activity based on chemical structure. | Development of a statistically significant model for designing AChE inhibitors. | plos.org |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | Identification of a novel carbamate (M6) with a docking score of -11.2 kcal/mol against AChE. | plos.org |

| ADMET Profiling | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Designed carbamate ligands demonstrated favorable pharmacokinetic properties. | preprints.org |

Further Elucidation of Unexplored Biochemical Pathways and Metabolic Fates

The current understanding is that this compound is a metabolite of neostigmine, formed through hydrolysis by cholinesterases and hepatic microsomal enzymes. wikipedia.orgnih.gov However, the specific enzymes involved and the subsequent metabolic fate of this compound are not fully elucidated.

Moreover, investigating the metabolic profile in different tissues and patient populations (e.g., those with hepatic impairment) could provide valuable insights into inter-individual variability in drug response. nih.gov This knowledge could lead to more personalized medicine approaches for drugs that produce this metabolite.

Development of Advanced Analytical Methods for Precise Detection and Quantification in Complex Biological Matrices

To fully investigate the pharmacokinetics and biological activities of this compound, robust and sensitive analytical methods are essential. The quantification of drug metabolites in complex biological matrices like plasma, brain tissue, urine, and feces presents a significant challenge. spandidos-publications.com

Currently, there is a lack of dedicated, validated analytical methods for this specific compound. Future research should focus on developing such methods, likely leveraging the high sensitivity and specificity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). spandidos-publications.com An LC-MS/MS method would allow for the precise quantification of this compound, even at very low concentrations, and enable its differentiation from neostigmine and other potential metabolites.

Developing these advanced analytical tools is a prerequisite for conducting detailed pharmacokinetic studies, exploring its metabolic pathways, and assessing its potential as a biomarker or a bioactive compound in its own right.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-dimethylcarbamoyloxy-benzoic acid, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves hydroxyl group protection, carbamoylation, and deprotection. For example, 3-hydroxybenzoic acid can be protected with benzyl bromide in the presence of Na₂CO₃ in DMF (86% yield for benzyl 3-hydroxybenzoate formation). Subsequent reaction with dimethylcarbamoyl chloride under basic conditions introduces the carbamoyloxy group. Deprotection via hydrogenolysis yields the final product. Intermediate characterization relies on NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) and HPLC (retention time ~12.3 min under C18 column, 70:30 acetonitrile/water) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and dimethyl groups (δ 2.9–3.1 ppm).

- HPLC-DAD : Retention time and UV absorption (λ = 254 nm) confirm purity (>95%).

- FTIR : Carbamoyl C=O stretch (~1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can reaction yields and selectivity be optimized during carbamoylation?

- Methodological Answer :

- Catalyst Use : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by activating the carbamoyl chloride.

- Solvent Optimization : DMF or THF improves solubility of intermediates.

- Temperature Control : Reactions at 0°C minimize side reactions (e.g., over-acylation) .

- Data Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMAP, DMF, 0°C | 92 | 98 | |

| No catalyst, THF, RT | 68 | 85 |

Q. What computational tools predict feasible synthetic routes for this compound?

- Methodological Answer : Databases like Reaxys and PISTACHIO_RINGBREAKER provide retrosynthetic pathways. For example, Reaxys suggests using 3-hydroxybenzoic acid as a starting material, with carbamoylation as the key step. Machine learning models (e.g., Template_relevance) prioritize routes with >90% atom economy .

Q. How does the structural modification of this compound influence its biological activity?

- Methodological Answer :

- Enzyme Inhibition : The carbamoyloxy group mimics salicylic acid derivatives, enabling cyclooxygenase (COX) inhibition. In vitro assays (IC₅₀ = 12 µM) use LPS-induced macrophages to measure prostaglandin E₂ suppression.

- Anti-inflammatory Studies : In vivo rat models show 40% reduction in paw edema at 50 mg/kg dose, assessed via ELISA and histopathology .

Q. What are the challenges in characterizing synthetic byproducts, and how are they addressed?

- Methodological Answer : Byproducts like over-alkylated derivatives (e.g., di-carbamoylated species) are identified via LC-MS (m/z 280.1 for [M+H]⁺). Purification uses preparative HPLC with a gradient elution (20→80% acetonitrile in 30 min). Contradictions in yields between methods (e.g., 68% vs. 92%) highlight the role of catalyst selection .

Methodological Notes

- Data Contradictions : Synthesis yields vary significantly with catalysts (DMAP vs. no catalyst), emphasizing the need for reaction optimization.

- Advanced Techniques : X-ray crystallography (e.g., dihedral angles of 15° between aromatic and carbamoyl groups) and DFT calculations (HOMO-LUMO gap = 4.2 eV) provide structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.